molecular formula C5H8N2O3 B073940 5-Hydroxydihydrothymine CAS No. 1123-21-3

5-Hydroxydihydrothymine

Cat. No. B073940
CAS RN: 1123-21-3
M. Wt: 144.13 g/mol
InChI Key: UIHWKXHRHOBLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxydihydrothymine (5-OH-dHT) is a modified nucleoside that is formed by the reaction between thymine and hydroxyl radical. It is one of the major products of oxidative damage to DNA and is considered as a biomarker for oxidative stress. 5-OH-dHT has been extensively studied for its potential use as a tool for monitoring oxidative stress and for understanding the mechanism of DNA damage and repair.

Mechanism Of Action

The mechanism of action of 5-Hydroxydihydrothymine is not fully understood. It is believed that 5-Hydroxydihydrothymine can induce DNA damage by forming adducts with DNA bases, which can lead to mutations and chromosomal aberrations. 5-Hydroxydihydrothymine can also inhibit DNA synthesis and repair, which can further exacerbate the DNA damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Hydroxydihydrothymine are not well characterized. However, it has been shown that 5-Hydroxydihydrothymine can induce oxidative stress and inflammation, which can contribute to various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Hydroxydihydrothymine in lab experiments are that it is a stable and specific biomarker for oxidative stress, and its measurement is relatively easy and non-invasive. However, the limitations are that the synthesis of 5-Hydroxydihydrothymine is complex and requires specialized equipment and expertise. In addition, the levels of 5-Hydroxydihydrothymine can be affected by various factors such as diet, age, and disease status, which can complicate the interpretation of the results.

Future Directions

For the research on 5-Hydroxydihydrothymine include the development of more sensitive and specific methods for its detection and quantification, the investigation of its role in various diseases, and the exploration of its potential as a therapeutic target. In addition, the study of 5-Hydroxydihydrothymine can provide insights into the mechanism of oxidative DNA damage and repair, which can lead to the development of new strategies for preventing and treating oxidative stress-related diseases.

Synthesis Methods

5-Hydroxydihydrothymine can be synthesized by the reaction between thymine and hydroxyl radical, which is generated by the Fenton reaction or by exposure to ionizing radiation. The reaction yields a mixture of products, and 5-Hydroxydihydrothymine can be isolated and purified by HPLC.

Scientific Research Applications

5-Hydroxydihydrothymine has been widely used as a biomarker for oxidative stress in various biological systems. It has been detected in urine, plasma, and tissues of animals and humans exposed to oxidative stress. The measurement of 5-Hydroxydihydrothymine levels provides a non-invasive and sensitive method for assessing oxidative stress and its impact on health and disease.

properties

CAS RN

1123-21-3

Product Name

5-Hydroxydihydrothymine

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-hydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9)

InChI Key

UIHWKXHRHOBLKQ-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)NC1=O)O

Canonical SMILES

CC1(CNC(=O)NC1=O)O

synonyms

5-hydroxy-5,6-dihydrothymine
5-OHDHT

Origin of Product

United States

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